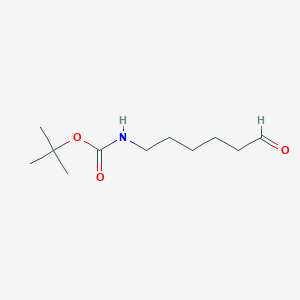

tert-Butyl 6-oxohexylcarbamate

Description

Historical Context of Carbamate (B1207046) Chemistry in Synthetic Organic Research

The study of carbamates, organic compounds sharing a common functional group with the general structure R₂NC(O)OR', dates back to the 19th century. wikipedia.org Initially explored for their role in the synthesis of urea (B33335), carbamates gained significant traction in the 20th century as indispensable tools in organic synthesis. wikipedia.org A pivotal moment in carbamate chemistry was the development of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in the 1930s for peptide synthesis. This innovation provided a reliable method for protecting the amino group of amino acids, enabling the controlled formation of peptide bonds and revolutionizing the field. Following this, a variety of carbamate-based protecting groups were developed, each with unique cleavage conditions, further expanding the synthetic chemist's toolkit. masterorganicchemistry.com The exploration of carbamates has since broadened to include their use as directing groups, intermediates, and key components of biologically active molecules and polymers like polyurethanes. wikipedia.orgresearchgate.net

Significance of tert-Butyl Carbamates in Contemporary Organic Synthesis

Among the various carbamate protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread use in modern organic synthesis. masterorganicchemistry.com The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy to other protecting groups. masterorganicchemistry.com This allows for selective deprotection in the presence of other sensitive functionalities, a crucial aspect of multi-step synthesis.

The tert-butyl carbamate's influence extends beyond its role as a protecting group. It is integral to the synthesis of numerous pharmaceuticals and complex natural products. acs.org Methodologies such as the Curtius rearrangement have been adapted for the efficient synthesis of tert-butyl carbamates from carboxylic acids. acs.orgnih.gov The steric bulk of the tert-butyl group can also influence the stereochemical outcome of reactions, a property that is often exploited in asymmetric synthesis. nih.gov

Structural Features and Key Functional Groups of tert-Butyl 6-oxohexylcarbamate

This compound, with the chemical formula C₁₁H₂₁NO₃, possesses a molecular architecture that makes it a highly useful synthetic intermediate. nih.gov Its key structural features are a six-carbon alkyl chain, a terminal aldehyde group, and a carbamate functional group where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. cymitquimica.com

The aldehyde group is a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the extension of the carbon chain or the introduction of new functional groups. The Boc-protected amine, on the other hand, is relatively inert to many reaction conditions that would typically affect a primary or secondary amine. masterorganicchemistry.com This protection can be removed under specific acidic conditions to liberate the free amine, which can then participate in subsequent reactions such as amide bond formation or further alkylation. masterorganicchemistry.com The presence of both of these functional groups in a single molecule allows for a stepwise and controlled synthetic strategy.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | nih.gov |

| Molecular Weight | 215.29 g/mol | nih.gov |

| IUPAC Name | tert-butyl N-(6-oxohexyl)carbamate | nih.gov |

| CAS Number | 80860-42-0 | nih.gov |

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its bifunctional nature as a synthetic building block. A significant area of its application is in medicinal chemistry, where it serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for their potential in cancer therapy. reactionbiology.com

Another research trajectory for this compound is in the synthesis of modified peptides and peptidomimetics. The aldehyde functionality can be used to introduce the side chain into a peptide backbone, while the protected amine can be deprotected and coupled with amino acids or other carboxylic acids. Furthermore, the compound is employed in the synthesis of various heterocyclic systems and as a linker in the development of bioconjugates and chemical probes. Its utility is also noted in the synthesis of compounds for materials science applications. The ability to selectively react one functional group while leaving the other intact makes this compound a valuable tool for the systematic construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBTPVTHZTXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441417 | |

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80860-42-0 | |

| Record name | tert-Butyl 6-oxohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 6 Oxohexylcarbamate and Derivatives

Direct Synthesis Routes to tert-Butyl 6-oxohexylcarbamate

The most common and direct approaches to synthesizing this compound begin with a precursor molecule already containing the six-carbon chain and the protected amine, followed by the generation of the aldehyde functionality.

Oxidation Reactions for Alkyl Carbamate (B1207046) Precursors

The oxidation of a primary alcohol is the most prevalent strategy for the synthesis of this compound. The starting material for these reactions is typically tert-butyl 6-hydroxyhexylcarbamate, which is commercially available or can be easily synthesized. sigmaaldrich.comlookchem.com The key challenge is to employ an oxidizing agent mild enough to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.

The Swern oxidation is a highly reliable and mild method for converting primary alcohols into aldehydes, making it well-suited for the synthesis of this compound. This reaction avoids the use of toxic heavy metals like chromium. The process involves the activation of dimethyl sulfoxide (B87167) (DMSO) with an electrophile, typically oxalyl chloride, at low temperatures (around -78 °C). This is followed by the addition of the alcohol precursor, tert-butyl 6-hydroxyhexylcarbamate. The resulting alkoxysulfonium salt is then treated with a hindered, non-nucleophilic base, such as triethylamine (B128534) (Et₃N), which induces an elimination reaction to yield the desired aldehyde, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride as byproducts. A significant drawback is the production of the volatile and malodorous dimethyl sulfide, which requires careful handling and quenching, often with bleach.

Table 1: Reagents and Their Roles in Swern Oxidation

| Reagent | Formula | Role |

| Oxalyl Chloride | (COCl)₂ | DMSO Activator |

| Dimethyl Sulfoxide | (CH₃)₂SO | Oxidizing Agent |

| tert-Butyl 6-hydroxyhexylcarbamate | C₁₁H₂₃NO₃ | Substrate (Alcohol) |

| Triethylamine | (C₂H₅)₃N | Hindered Base |

| Dichloromethane (B109758) | CH₂Cl₂ | Solvent |

Several other oxidation methods serve as effective alternatives to the Swern oxidation, each with its own set of advantages and disadvantages.

Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent. The reaction is known for its mild conditions, typically carried out at room temperature in chlorinated solvents like dichloromethane, and its high chemoselectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation. The workup is relatively straightforward, but the reagent is known to be shock-sensitive and can be expensive for large-scale syntheses.

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium(VI) reagent that can effectively oxidize primary alcohols to aldehydes. Unlike the more aggressive Jones reagent, PCC oxidation typically stops at the aldehyde stage, especially when performed under anhydrous conditions, often using dichloromethane as the solvent. While effective, the use of chromium-based reagents raises environmental and toxicity concerns, and the disposal of chromium waste must be handled carefully.

Table 2: Comparison of Common Oxidation Methods

| Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages |

| Swern | DMSO, (COCl)₂, Et₃N | -78 °C to RT, Anhydrous | High yield, mild, avoids toxic metals | Malodorous byproduct, requires low temp. |

| Dess-Martin | Dess-Martin Periodinane | Room Temp., Anhydrous | Mild, neutral pH, high selectivity | Reagent is expensive and shock-sensitive |

| PCC | Pyridinium Chlorochromate | Room Temp., Anhydrous | Readily available, reliable | Toxic chromium byproduct, acidic nature |

Approaches Utilizing Boc-Protected Amine Intermediates

An alternative synthetic strategy involves forming the aldehyde from a different functional group on the six-carbon chain, which already possesses the Boc-protected amine. For instance, one could start with a derivative of 6-(tert-butoxycarbonylamino)hexanoic acid. The carboxylic acid can be converted to a Weinreb amide, which upon treatment with a suitable organometallic reagent (e.g., diisobutylaluminium hydride, DIBAL-H), cleanly yields the aldehyde without over-reduction to the alcohol. Another theoretical route could involve the ozonolysis of a Boc-protected 6-amino-1-heptene, which would cleave the double bond to directly generate the six-carbon aldehyde. These multi-step methods are generally less direct than the oxidation of the corresponding alcohol.

General Carbamate Formation Strategies Applicable to this compound Synthesis

The synthesis of the key precursor, tert-butyl 6-hydroxyhexylcarbamate, relies on standard carbamate formation chemistry. The most common method is the protection of the amino group of 6-amino-1-hexanol. researchgate.net This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane. fishersci.co.uk The reaction proceeds smoothly, often at room temperature, and can be facilitated by the addition of a mild base like sodium bicarbonate or triethylamine to neutralize the acidic byproduct. organic-chemistry.orgnih.gov This method is highly chemoselective, as the Boc₂O reagent preferentially reacts with the more nucleophilic amine over the hydroxyl group, providing the desired N-protected compound in high yield. wikipedia.org

Synthesis of Functionalized this compound Derivatives

The aldehyde group of this compound is a versatile functional handle for elaboration into a wide array of derivatives.

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ to a new secondary or tertiary amine, respectively. researchgate.net Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde. nih.gov This reaction is a powerful tool for forming new carbon-nitrogen bonds.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. wikipedia.orglibretexts.org By reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent), the carbonyl oxygen is replaced with the carbon group from the ylide, forming a new carbon-carbon double bond. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions. organic-chemistry.org However, the basic conditions often used to generate the ylide could potentially pose a compatibility issue with the carbamate's NH proton. chemicalforums.com

Other Carbonyl Additions: The aldehyde is susceptible to attack by various carbon nucleophiles. Grignard reagents or organolithium compounds can add to the carbonyl to form secondary alcohols. Similarly, aldol (B89426) reactions can be performed by reacting the aldehyde with an enolate to form β-hydroxy carbonyl compounds, further extending the carbon skeleton.

Table 3: Derivative Synthesis from this compound

| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Derivative Class |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Aldehyde → Amine | Extended Amino Carbamates |

| Wittig Reaction | Ph₃P=CHR | Aldehyde → Alkene | Alkenyl Carbamates |

| Grignard Reaction | RMgBr, then H₃O⁺ | Aldehyde → Secondary Alcohol | Hydroxyalkyl Carbamates |

| Aldol Addition | Ketone/Aldehyde, Base | Aldehyde → β-Hydroxy Carbonyl | Polyfunctional Carbamates |

Preparation of Substituted Aryl Ketone Derivatives

The preparation of aryl ketone derivatives of tert-butyl hexylcarbamate often involves the acylation of aromatic compounds. A common strategy is the Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) derived from 6-((tert-butoxycarbonyl)amino)hexanoic acid reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst. This method allows for the direct formation of a carbon-carbon bond between the hexylcarbamate backbone and the aryl group.

Another approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent derived from a substituted aryl halide, with an activated form of 6-((tert-butoxycarbonyl)amino)hexanoic acid, like an acid chloride or a Weinreb amide. For instance, the preparation of tert-butyl phenyl ketone can be achieved by reacting benzoyl chloride with a lithium phenylthio(tert-butyl)cuprate reagent. orgsyn.org This principle can be extended to the hexylcarbamate chain, providing a route to various substituted aryl ketone derivatives.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Class |

| 6-((tert-butoxycarbonyl)amino)hexanoyl chloride | Substituted Benzene | AlCl₃ (Lewis Acid) | Substituted Phenyl Ketone Derivative |

| Lithium arylcuprate | 6-((tert-butoxycarbonyl)amino)hexanoyl chloride | Anhydrous THF, low temperature | Substituted Phenyl Ketone Derivative |

| Substituted Arylmagnesium Bromide | 6-((tert-butoxycarbonyl)amino)hexanoic acid derivative | Anhydrous ether | Substituted Phenyl Ketone Derivative |

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues as Frameworks

The primary amine precursor, tert-butyl (6-aminohexyl)carbamate, serves as a key starting material for the synthesis of urea and thiourea derivatives. These functional groups are typically formed through the reaction of the amine with isocyanates or isothiocyanates, respectively. nih.gov

For example, the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate is accomplished by reacting tert-butyl (6-aminohexyl)carbamate with 3-fluorophenyl isocyanate. researchgate.netmdpi.com The reaction is often carried out in an anhydrous solvent like diethyl ether, and a base such as triethylamine may be added to facilitate the reaction. mdpi.com This straightforward addition reaction provides high yields of the desired urea product, which can serve as a scaffold for creating more complex molecules like unsymmetrical diureas. researchgate.netmdpi.com Similarly, reacting the aminohexylcarbamate with various aryl isothiocyanates affords the corresponding thiourea analogues. researchgate.net Mechanochemical methods, such as ball milling, have also emerged as a solvent-free alternative for the synthesis of ureas and thioureas. beilstein-journals.org

| Starting Material | Reagent | Solvent/Conditions | Product | Yield | Reference |

| tert-Butyl (6-aminohexyl)carbamate | 3-Fluorophenyl isocyanate | Anhydrous Et₂O, Et₃N, 8h at rt | tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | 58% | mdpi.com |

| Amine | Isothiocyanate | Mechanochemical ball milling | Thiourea | ≥99% | beilstein-journals.org |

| (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine | Aryl isocyanate / Aryl isothiocyanate | N,N-dimethylpiperazine | Urea / Thiourea Derivatives | Not Specified | researchgate.net |

Routes to Amino- and Nitrophenyl-Substituted Hexylcarbamate Derivatives

To create derivatives bearing amino or nitro functionalities on the phenyl ring, two main strategies are employed: direct synthesis using substituted starting materials or functional group transformation on a pre-formed aryl ketone.

In the first approach, a Friedel-Crafts acylation can be performed on a nitrated aromatic compound, such as nitrobenzene, using 6-((tert-butoxycarbonyl)amino)hexanoyl chloride. The nitro group is strongly deactivating, so harsher reaction conditions may be required. Once the nitrophenyl ketone derivative is obtained, the nitro group can be readily reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents like tin(II) chloride.

Alternatively, the unsubstituted phenyl ketone derivative of tert-butyl hexylcarbamate can be synthesized first and then subjected to an electrophilic aromatic substitution reaction, specifically nitration (e.g., with HNO₃/H₂SO₄). The position of nitration will be directed by the ketone group. Subsequent reduction of the introduced nitro group yields the aminophenyl derivative. These amino-substituted compounds are valuable intermediates, for instance, in the synthesis of purine (B94841) derivatives. hilarispublisher.comresearchgate.net

Preparation of Related Ketone-Containing tert-Butyl Carbamates

The synthesis of ketone-containing tert-butyl carbamates is not limited to aryl ketones or the 6-oxo position. General methods for carbamate synthesis often involve the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org For example, 6-aminohexan-1-ol can be selectively N-protected with Boc₂O, and the resulting alcohol can then be oxidized to an aldehyde, which is the direct precursor to this compound. hilarispublisher.com

To generate other ketone-containing carbamates, different keto-acids or keto-amines can be used as starting materials. For instance, a shorter or longer amino acid with a protected ketone group could be N-protected with a Boc group. The asymmetric Mannich reaction is another powerful tool for producing chiral ketone-containing carbamates, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. orgsyn.org This highlights the versatility of synthetic methods to access a wide range of related structures with varying chain lengths and ketone positions. orgsyn.org

Multistep Synthesis Strategies Incorporating this compound

The utility of this compound extends beyond its initial synthesis, serving as a key building block in the construction of more elaborate molecules.

Integration into Complex Molecule Construction

The bifunctional nature of this compound, possessing a reactive aldehyde and a protected amine, makes it a valuable intermediate in multistep synthesis. The aldehyde functionality can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For example, it can undergo reductive amination with primary or secondary amines to introduce new nitrogen-containing fragments. It is also a substrate for Wittig reactions to form alkenes or aldol reactions to build more complex carbon skeletons.

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be easily removed under acidic conditions. This allows for the unmasking of the primary amine at a later stage in the synthesis for further functionalization, such as amide bond formation or conversion into other nitrogen-containing groups. This strategic use is exemplified in patent literature where carbamate derivatives are key intermediates in the synthesis of more complex target structures. google.com

Enantioselective and Diastereoselective Synthetic Pathways

Introducing chirality into molecules containing the hexylcarbamate framework can be achieved through enantioselective or diastereoselective reactions, particularly targeting the ketone group. The carbonyl carbon of the "6-oxo" group is prochiral, meaning that a nucleophilic addition or reduction reaction can create a new stereocenter.

Chemoenzymatic methods have proven effective for such transformations. For instance, the highly regio- and enantioselective reduction of a related compound, tert-butyl 6-chloro-3,5-dioxohexanoate, can be achieved using alcohol dehydrogenases or baker's yeast. researchgate.net These biocatalysts can selectively reduce one of the ketone groups to a hydroxyl group with high enantiopurity. researchgate.net For example, alcohol dehydrogenase from Lactobacillus brevis yields the (S)-alcohol, while baker's yeast can produce the (R)-enantiomer. researchgate.net These stereoselective reductions provide access to chiral hydroxy-ketone intermediates, which are valuable precursors for the synthesis of stereochemically defined complex molecules.

Chemical Reactivity and Transformation Studies of Tert Butyl 6 Oxohexylcarbamate

Reactions Involving the Keto Functionality of tert-Butyl 6-oxohexylcarbamate

The aldehyde group in this compound is an electrophilic center, making it susceptible to a variety of transformations typical of carbonyl compounds. These reactions are fundamental to its application in synthesizing more complex molecular architectures.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. In these processes, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. iris-biotech.de Due to the presence of the Boc-protecting group, which is stable under most nucleophilic and basic conditions, such additions can be performed selectively at the aldehyde terminus. organic-chemistry.org

Common nucleophiles that can be employed include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add alkyl or aryl groups to the carbonyl carbon, yielding secondary alcohols after an aqueous workup.

Cyanide: The addition of a cyanide ion (e.g., from NaCN or KCN), followed by acidification, results in the formation of a cyanohydrin.

Hydrides: As discussed in section 3.1.3, hydride reagents act as nucleophiles to deliver a hydride ion (H⁻), resulting in the reduction of the aldehyde.

The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and creating an alkoxide intermediate. This intermediate is then protonated during workup to give the final alcohol product.

Alpha-Functionalization Reactions

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. The pKa of the α-proton of a typical aldehyde is around 17-20, making it susceptible to deprotonation by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the alpha position.

For this compound, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would generate the corresponding enolate. This intermediate can then undergo reactions such as:

Halogenation: Reaction of the enolate with electrophilic halogen sources (e.g., Br₂, Cl₂, I₂) introduces a halogen atom at the α-position.

Alkylation: The enolate can be alkylated by treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction, forming a new carbon-carbon bond.

These reactions must be carried out under anhydrous conditions to prevent the enolate from being quenched by proton sources. The carbamate (B1207046) group is generally stable to the basic conditions required for enolate formation.

Reductions and Oxidations of the Ketone

The aldehyde functionality of this compound can be selectively reduced or oxidized.

Reductions: The aldehyde can be easily reduced to a primary alcohol, yielding tert-butyl (6-hydroxyhexyl)carbamate. This transformation is commonly achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) is particularly effective for this purpose as it selectively reduces aldehydes and ketones and is compatible with the carbamate protecting group. nih.govmdma.ch The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

Oxidations: The aldehyde can be oxidized to a carboxylic acid, forming 6-((tert-butoxycarbonyl)amino)hexanoic acid. nih.gov Care must be taken to choose an oxidizing agent that does not affect the Boc-protected amine. While strong oxidants like potassium permanganate could potentially compromise the carbamate, milder and more selective methods are available. One such method involves the use of Oxone (potassium peroxymonosulfate), which provides a simple and efficient protocol for oxidizing aldehydes to carboxylic acids in high yields under mild conditions. organic-chemistry.org This reaction is often performed in a solvent like dimethylformamide (DMF).

Table 1: Selected Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | tert-Butyl (6-hydroxyhexyl)carbamate | nih.govmdma.ch |

| Oxidation | Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) | Dimethylformamide (DMF) | 6-((tert-Butoxycarbonyl)amino)hexanoic acid | organic-chemistry.org |

Carbon-Carbon Bond Forming Reactions, including Mannich Reactions

Beyond simple nucleophilic additions and alpha-functionalization, the aldehyde group is a key participant in several important carbon-carbon bond-forming reactions.

Wittig Reaction: This reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com this compound can react with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) to produce an alkene with a defined double bond position. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome (E or Z alkene) depends on the nature of the ylide used. nih.gov

Aldol (B89426) Condensation: As an enolizable aldehyde, this compound can undergo a self-condensation reaction in the presence of a base (like sodium hydroxide) to form a β-hydroxy aldehyde (an aldol addition product). Upon heating, this product can dehydrate to yield an α,β-unsaturated aldehyde. It can also act as the electrophilic partner in a crossed aldol condensation with another ketone or aldehyde.

Mannich Reaction: In the classic Mannich reaction, an enolizable carbonyl compound reacts with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. While this compound itself contains a protected amine, it can serve as the enolizable component, reacting with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions to form a Mannich base.

Reactivity of the Carbamate Moiety in this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are basic, nucleophilic, or reductive. organic-chemistry.org Its primary reactivity is centered around its removal (deprotection) under acidic conditions.

Selective Deprotection Strategies of the tert-Butyl Carbamate

The cleavage of the Boc group is a critical step in many synthetic sequences to liberate the primary amine, 6-aminohexanal (B8501505). This deprotection is typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

A variety of reagents can be used for this transformation, allowing for tuning of the reaction conditions to ensure selectivity, especially in the presence of other acid-sensitive functional groups. masterorganicchemistry.com However, the aldehyde group in the target molecule is also sensitive to strong acids and may undergo polymerization or other side reactions. Therefore, the choice of deprotection conditions requires careful consideration.

Common deprotection strategies include:

Strong Acids: Trifluoroacetic acid (TFA), either neat or as a solution in dichloromethane (B109758) (DCM), is a standard reagent for Boc deprotection.

HCl in Organic Solvents: A solution of hydrogen chloride (HCl) in an anhydrous organic solvent such as 1,4-dioxane or ethyl acetate (B1210297) is also widely used and can be effective.

Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the Boc group.

Milder Acidic Conditions: Reagents like oxalyl chloride in methanol have been reported as mild and effective for deprotecting a range of N-Boc compounds. masterorganicchemistry.com

Table 2: Reagents for Selective Deprotection of the tert-Butyl Carbamate Group

| Reagent(s) | Typical Solvent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 6-Aminohexanal (as trifluoroacetate salt) | masterorganicchemistry.com |

| Hydrogen Chloride (4M) | 1,4-Dioxane | Room Temperature | 6-Aminohexanal (as hydrochloride salt) | |

| Oxalyl Chloride / Methanol | Methanol (MeOH) | Room Temperature | 6-Aminohexanal | masterorganicchemistry.com |

| Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile | Reflux | 6-Aminohexanal | nih.gov |

Acid-Mediated Cleavage

The most common method for the deprotection of the Boc group is through acid-mediated cleavage. semanticscholar.orgjk-sci.comnih.govfishersci.co.uk Strong acids, such as trifluoroacetic acid (TFA), are frequently employed, often in a solvent like dichloromethane (DCM). jk-sci.comtotal-synthesis.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the departure of the stable tert-butyl cation. total-synthesis.comcommonorganicchemistry.com This cation is then neutralized, typically by deprotonating to form isobutene gas. commonorganicchemistry.comstackexchange.com The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine as an ammonium (B1175870) salt and carbon dioxide. commonorganicchemistry.com

The reaction is generally rapid and proceeds to completion at room temperature. fishersci.co.uk Due to the generation of gaseous byproducts (isobutene and CO₂), these reactions should not be performed in a closed system. jk-sci.comcommonorganicchemistry.com

Mechanism of Acid-Mediated Boc Deprotection:

Protonation: The carbamate oxygen is protonated by the acid (e.g., TFA). commonorganicchemistry.com

C-O Bond Cleavage: The protonated carbamate undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.com

Carbamic Acid Decomposition: The carbamic acid is unstable and spontaneously decomposes to the primary amine and carbon dioxide. commonorganicchemistry.com

Cation Quenching: The tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutene, or react with scavengers present in the reaction mixture. commonorganicchemistry.comnih.gov

Table 1: Conditions for Acid-Mediated Deprotection of Boc-Protected Amines

| Reagent System | Solvent | Temperature | Comments |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Standard and highly effective method. jk-sci.comtotal-synthesis.com |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temp. | Provides the hydrochloride salt directly. nih.gov |

| Phosphoric Acid (aq.) | Tetrahydrofuran (B95107) (THF) | Room Temp. | A milder, environmentally benign alternative. organic-chemistry.org |

| p-Toluenesulfonic Acid (pTSA) | Deep Eutectic Solvent | Room Temp. | Green chemistry approach with high yields. mdpi.com |

Radical Cation-Mediated Deprotection

An alternative mild method for Boc deprotection involves the use of radical cations. One notable reagent is tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue". sigmaaldrich.comwikipedia.org This compound acts as a stable radical cation that can facilitate the cleavage of the Boc group under neutral conditions, which is advantageous for substrates sensitive to strong acids.

Research has demonstrated that Magic Blue can serve as a potent oxidant in various chemical transformations. nih.gov In the context of deprotection, it is believed to act as a single-electron oxidant, initiating a cascade that leads to the cleavage of the C-O bond of the tert-butyl group. This method is particularly useful for complex molecules where chemoselectivity is paramount.

Other Catalytic Deprotection Methods

Several other catalytic systems have been developed to offer milder or more selective alternatives to strong acids for Boc deprotection. These methods are particularly valuable when other acid-labile functional groups are present in the molecule.

Lewis Acid Catalysis: Various Lewis acids can catalyze the removal of the Boc group. Reagents such as ZnBr₂, AlCl₃, SnCl₄, and TiCl₄ have been shown to be effective. semanticscholar.org The choice of Lewis acid and reaction conditions can allow for selective deprotection. For instance, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com

Cerium(III) Chloride/Sodium Iodide System: The combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile is another mild reagent system for deprotection. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net This system is particularly noteworthy for its ability to selectively cleave tert-butyl esters in the presence of N-Boc groups, a selectivity opposite to that observed under standard acidic conditions. organic-chemistry.org By tuning the reaction conditions, it can also be used for N-Boc deprotection. researchgate.net

Thermal Deprotection: The N-Boc group can also be removed thermally, often in high-boiling point solvents or under continuous flow conditions. nih.gov This method avoids the use of acidic reagents altogether, although it may require elevated temperatures that could be incompatible with thermally sensitive substrates. nih.gov

Table 2: Selected Catalytic Methods for N-Boc Deprotection

| Catalyst/Reagent | Solvent | Key Feature |

| Tris(4-bromophenyl)ammoniumyl Hexachloroantimonate | Acetonitrile | Radical cation-mediated, neutral conditions. sigmaaldrich.com |

| CeCl₃·7H₂O / NaI | Acetonitrile | Mild, can be tuned for selectivity. organic-chemistry.orgresearchgate.net |

| ZnBr₂ | Dichloromethane | Lewis acid catalysis, potential for selectivity. jk-sci.com |

| Montmorillonite K10 Clay | Dichloroethane | Heterogeneous catalyst, selective for aromatic N-Boc. jk-sci.com |

| Oxalyl Chloride / Methanol | Methanol | Mild, room temperature conditions. nih.gov |

Transformations of the Carbamate to Other Nitrogen-Containing Functional Groups

The carbamate functionality in this compound can be directly converted into other important nitrogen-containing groups, such as amides and sulfonamides, often bypassing the need for a separate deprotection step.

Conversion to Amides: A one-pot transformation of N-Boc protected amines into amides has been developed. One such method involves the reaction of the N-Boc amine with 2-chloropyridine and trifluoromethanesulfonyl anhydride (B1165640), which generates an in situ isocyanate intermediate. Subsequent reaction with a Grignard reagent yields the corresponding amide in high yield. rsc.orgrsc.org Another approach utilizes acyl halide-methanol mixtures to achieve a similar transformation, offering a chemoselective route to amides from t-butyl carbamates. organic-chemistry.org

Conversion to Sulfonamides: Primary sulfonamides are crucial functional groups in medicinal chemistry and can serve as bioisosteres of carboxylic acids. tcichemicals.com While direct conversion from a carbamate is less common, a synthetic route to sulfonamides can be envisioned following deprotection. Alternatively, synthetic strategies exist for the direct conversion of amines to sulfonamides. For instance, organometallic reagents (Grignard or organolithium) can react with reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to furnish primary sulfonamides. tcichemicals.comnih.gov This suggests a potential pathway for transforming the amino group of deprotected this compound into a sulfonamide.

Modifications of the Hexyl Chain in this compound

The hexyl chain of this compound is bifunctional, featuring a stable carbamate at one end and a reactive aldehyde at the other. The aldehyde group serves as a versatile handle for a wide range of chemical modifications to the alkane backbone.

Alkylation and Functionalization of the Alkane Backbone

The primary site for functionalization on the hexyl chain is the terminal aldehyde. Standard carbonyl chemistry provides numerous avenues for chain extension and modification.

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB-H) to form a new C-N bond, effectively elongating the functional chain. nih.gov This reaction is a cornerstone of medicinal chemistry for introducing diverse amine functionalities. A one-pot tandem reductive amination followed by N-Boc protection of the newly formed secondary amine is a highly efficient strategy. nih.gov

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into an alkene. This introduces a carbon-carbon double bond, which can be further functionalized through reactions such as hydrogenation, epoxidation, or dihydroxylation, adding significant complexity to the molecular scaffold.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde yields secondary alcohols. The resulting hydroxyl group can then be oxidized, eliminated, or substituted to introduce further functionality.

N-Alkylation: While modifications primarily target the aldehyde, the nitrogen atom of the carbamate can also be alkylated under specific basic conditions, although this is less common for N-Boc protected secondary amines. Methods using hindered bases like potassium tert-butoxide with an alkyl halide have been reported for the N-alkylation of N-Boc protected amino acids. google.com

Stereoselective Modifications

The prochiral nature of the aldehyde carbonyl group allows for the introduction of new stereocenters into the hexyl chain through stereoselective reactions.

Asymmetric Aldol Reaction: The aldehyde of this compound can act as an electrophile in an asymmetric aldol reaction. mdpi.comnih.gov Using chiral organocatalysts, such as proline or its derivatives, the aldehyde can react with a ketone nucleophile (e.g., acetone or cyclohexanone) to produce a chiral β-hydroxy ketone with high levels of diastereoselectivity and enantioselectivity. rsc.orgnih.gov This reaction is a powerful tool for constructing stereochemically rich molecules.

Stereoselective Reduction: The reduction of the aldehyde to a primary alcohol can be achieved with standard reducing agents like sodium borohydride. While this does not create a stereocenter at the C6 position, subsequent reactions on derivatives of the hexyl chain could be influenced by chiral catalysts to achieve stereoselectivity. If the chain were modified to contain a ketone, its stereoselective reduction using chiral reagents (e.g., those derived from Corey-Bakshi-Shibata (CBS) catalysts) would yield a chiral secondary alcohol.

Table 3: Potential Functionalization Reactions of the Aldehyde Group

| Reaction Type | Reagents | Product Functional Group | Key Feature |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary/Tertiary Amine | Forms new C-N bond. nih.gov |

| Wittig Reaction | Ph₃P=CHR | Alkene | Forms new C=C bond. |

| Grignard Addition | RMgBr, then H₃O⁺ | Secondary Alcohol | Forms new C-C bond and hydroxyl group. |

| Asymmetric Aldol | Ketone, Chiral Catalyst | β-Hydroxy Ketone | Creates new stereocenter(s). mdpi.comrsc.org |

| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | Converts aldehyde to carboxylic acid. |

Advanced Reaction Profiles for this compound in Catalytic Systems

The chemical behavior of this compound is largely dictated by its two primary functional groups: a terminal aldehyde and a Boc-protected primary amine. In advanced catalytic systems, the aldehyde moiety, being more susceptible to a wider range of transformations, is the principal site of reactivity. This section explores the prospective reaction profiles of this compound in nickel-mediated and N-heterocyclic carbene-catalyzed systems, based on established reactivity patterns of similar aliphatic aldehydes and carbamates.

Nickel-Mediated Reactions

Nickel catalysis offers a versatile platform for carbon-carbon bond formation, particularly through reductive coupling reactions involving aldehydes. For this compound, the aldehyde group can be activated by a low-valent nickel species, typically generated in situ from a Ni(II) precatalyst and a stoichiometric reductant, to engage in cross-coupling with various electrophiles.

Detailed research findings on analogous systems suggest that the reductive coupling of aliphatic aldehydes with organic halides is a prominent transformation. rsc.orgsemanticscholar.org In a typical catalytic cycle, a Ni(0) complex, often stabilized by a ligand such as a bipyridine or bioxazoline, is proposed to react with the aldehyde and a silyl halide (e.g., triethylsilyl chloride) to form an α-silyloxy(alkyl)nickel intermediate. rsc.orgnih.gov This intermediate can then undergo oxidative addition with an alkyl or aryl halide, followed by reductive elimination to furnish the C-C coupled product, a silyl-protected secondary alcohol, and regenerate the active Ni(0) catalyst. rsc.org The carbamate functionality in this compound is generally expected to be stable under these conditions, although nickel is known to catalyze cross-couplings of aryl carbamates, the reactivity of aliphatic carbamates in this context is less explored. rsc.orgnih.gov

A representative reaction would be the coupling of this compound with an unactivated alkyl bromide. rsc.org The reaction would proceed under mild conditions, utilizing manganese or zinc as the reductant. rsc.orgnih.gov

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Coupling of Aliphatic Aldehydes with Alkyl Halides This data is based on analogous reactions and represents a predictive model for this compound.

| Parameter | Condition |

| Nickel Precatalyst | NiBr₂·diglyme |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine |

| Reductant | Mn powder |

| Additive | NaI, Triethylsilyl chloride (TESCl) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reactants | Aliphatic Aldehyde, Alkyl Bromide |

| Product | Silyl-protected Secondary Alcohol |

The utility of this approach lies in its functional group tolerance and operational simplicity, allowing for the construction of more complex molecular architectures from a simple bifunctional building block like this compound. rsc.org

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of inducing polarity reversal (umpolung) in aldehydes. rsc.org For this compound, the aldehyde group can react with an NHC to form a key nucleophilic species known as the Breslow intermediate. beilstein-journals.orgnih.gov This intermediate is an acyl anion equivalent that can participate in a variety of subsequent bond-forming reactions.

The use of aliphatic aldehydes like this compound in NHC catalysis is well-documented, though it can be more challenging than with aromatic aldehydes due to potential side reactions. rsc.org A common transformation is the homo-benzoin condensation, where the Breslow intermediate attacks a second molecule of the aldehyde, leading to the formation of an α-hydroxy ketone, also known as an acyloin. beilstein-journals.org This reaction is atom-economical and can create a new stereocenter. beilstein-journals.org

The general mechanism involves the nucleophilic attack of the NHC on the aldehyde carbonyl, followed by a proton transfer to form the Breslow intermediate. nih.gov This nucleophilic intermediate then adds to a second aldehyde molecule. Subsequent collapse of the resulting tetrahedral intermediate releases the α-hydroxy ketone product and regenerates the NHC catalyst. beilstein-journals.org While the carbamate group itself is not expected to directly participate in the primary catalytic cycle, its presence is a key structural feature of the final product. In some specialized cases, NHC-generated acyl anions have been shown to react with N-Boc protected imines, suggesting potential for intramolecular reactions if the carbamate were transformed, but direct reactivity of the N-H bond is not a primary pathway. acs.org

Table 2: General Conditions for NHC-Catalyzed Homo-Benzoin Condensation of Aliphatic Aldehydes This data is based on analogous reactions and represents a predictive model for this compound.

| Parameter | Condition |

| NHC Precatalyst | Thiazolium or Triazolium salt |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃ |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | Room Temperature to 40 °C |

| Reactant | Aliphatic Aldehyde |

| Product | α-Hydroxy Ketone (Acyloin) |

Beyond self-condensation, the Breslow intermediate derived from this compound could theoretically be trapped by other electrophiles in cross-coupling reactions, such as in the Stetter reaction with Michael acceptors, further expanding its synthetic utility. nih.gov The choice of NHC catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields and selectivity. chemistryviews.org

Mechanistic Investigations of Reactions Involving Tert Butyl 6 Oxohexylcarbamate

Elucidation of Reaction Pathways and Transition States

The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and transition states, that connect reactants to products. For tert-butyl 6-oxohexylcarbamate, a key potential reaction is intramolecular cyclization, where the nucleophilic carbamate (B1207046) nitrogen attacks the electrophilic aldehyde carbon.

The reaction would likely proceed through a series of equilibria. The initial step would involve the formation of a hemiaminal intermediate. This is a common pathway for the reaction between an amine (or a protected amine derivative) and an aldehyde. The subsequent steps would determine the final product and could involve dehydration to form an enamine or an iminium ion, which could then undergo further reactions.

The transition states in such reactions are critical in determining the reaction rate and selectivity. For the initial nucleophilic attack, the transition state would involve the partial formation of the new nitrogen-carbon bond and a partial negative charge on the aldehyde oxygen. The geometry of this transition state, whether it is "early" or "late" (resembling reactants or products, respectively), depends on the reaction's thermodynamics. organic-chemistry.org In an intramolecular reaction, the conformational flexibility of the hexyl chain plays a crucial role in achieving a favorable geometry for the transition state of cyclization. Computational studies on similar systems, such as the cyclization of amino alcohols, have shown that the transition state energies can be significantly influenced by the ring size being formed and the nature of the protecting group. e3s-conferences.org

A plausible reaction pathway for an acid-catalyzed intramolecular cyclization of this compound is depicted below:

Protonation of the aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the aldehyde carbon.

Nucleophilic attack: The lone pair of electrons on the carbamate nitrogen attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The resulting hydroxyl group is protonated and eliminated as a water molecule, forming a cyclic iminium ion.

Deprotonation/hydrolysis: The iminium ion can then be deprotonated to yield a stable cyclic enamine or be attacked by water to revert to the open-chain form or form a cyclic hemiaminal.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. dntb.gov.ua DFT calculations can provide detailed information about the geometries and energies of reactants, products, intermediates, and transition states. nih.gov

For reactions involving this compound, DFT calculations could be employed to:

Model Reaction Pathways: By calculating the potential energy surface, different possible reaction pathways, such as intramolecular cyclization versus intermolecular reactions, can be compared to determine the most favorable route.

Characterize Transition States: The geometry of transition states can be optimized, and their energies calculated. This allows for the determination of activation energies, which are directly related to reaction rates. For instance, in the intramolecular cyclization, DFT could distinguish between different ring-closure possibilities (e.g., formation of a six-membered or a seven-membered ring if alternative cyclization modes were possible) by comparing the activation barriers. Studies on NHC-catalyzed intramolecular benzoin (B196080) reactions have successfully used DFT to elucidate the mechanism and stereoselectivity, identifying the ring-closure as the stereoselectivity-determining step. rsc.org

Analyze Stereoselectivity: If chiral centers are formed during a reaction, DFT can be used to predict the stereochemical outcome by comparing the energies of the diastereomeric transition states. For example, in an asymmetric Michael addition of aldehydes, DFT studies have explained the high stereoselectivity by identifying the rate-determining step and the key interactions in the transition state. nih.gov

A hypothetical DFT study on the intramolecular cyclization of this compound might involve the following steps:

Conformational Search: Identifying the lowest energy conformers of the reactant.

Locating Transition States: Using methods like nudged elastic band (NEB) or by manually building initial guesses, the transition state structures for key steps (e.g., the nucleophilic attack) would be located.

Frequency Calculations: Performing frequency calculations to confirm that the located structures are true transition states (having one and only one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactant and product.

The following table presents hypothetical relative free energies for a DFT-calculated intramolecular cyclization reaction, illustrating the type of data that would be generated.

| Species | Relative Free Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Hemiaminal Intermediate | -5.8 |

| Transition State 2 (Dehydration) | +20.5 |

| Cyclic Iminium Ion | +2.3 |

| Product (Cyclic Enamine) | -10.1 |

Note: These values are hypothetical and for illustrative purposes only.

Isotopic Labeling Studies

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or groups of atoms during a chemical reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of the labeled atom in the product can be determined, providing crucial information about the reaction mechanism.

In the context of reactions involving this compound, isotopic labeling could be used to:

Confirm Reaction Pathways: For the intramolecular cyclization, labeling the aldehyde carbon with ¹³C would allow for the unambiguous determination of its position in the final cyclic product through ¹³C NMR spectroscopy or mass spectrometry. This would confirm that the aldehyde carbon is indeed the one involved in the new C-N bond.

Investigate Rearrangements: If any unexpected rearrangements were to occur, isotopic labeling would be instrumental in tracking the movement of specific atoms.

Probe Kinetic Isotope Effects (KIEs): By replacing a hydrogen atom at a position involved in bond breaking in the rate-determining step with deuterium, a primary kinetic isotope effect (kH/kD > 1) may be observed. For example, if the deprotonation of the hemiaminal intermediate is rate-limiting, deuterating the nitrogen of the carbamate could lead to a measurable KIE.

A study on the reactivity of N-Boc activated bis-lactams utilized ¹⁵N-isotopic labeling to understand the mechanism of a transannular rearrangement, demonstrating the utility of this technique in complex nitrogen-containing systems. researchgate.net Similarly, selective ¹⁸O labeling of the carboxylic acids of Fmoc- and Boc-protected amino acids has been achieved, showcasing the feasibility of isotopic labeling in such molecules. nih.govresearchgate.net

The following table outlines potential isotopic labeling experiments for studying the intramolecular cyclization of this compound.

| Labeled Atom | Position of Label | Analytical Technique | Mechanistic Information Gained |

| ¹³C | Aldehyde Carbonyl | ¹³C NMR, Mass Spectrometry | Confirms the aldehyde carbon as the site of nucleophilic attack. |

| ¹⁵N | Carbamate Nitrogen | ¹⁵N NMR, Mass Spectrometry | Traces the path of the nitrogen atom and confirms its role as the nucleophile. |

| ²H (D) | C-2 of the hexyl chain | NMR, Mass Spectrometry, KIE studies | Probes for potential enol or enamine formation and its role in the reaction. |

Radical Pathway Interrogation (e.g., Trapping Experiments)

While many reactions of aldehydes and carbamates proceed through ionic mechanisms, the possibility of radical pathways should not be overlooked, especially under photochemical or high-temperature conditions, or in the presence of radical initiators. nih.gov The aldehyde C-H bond can be susceptible to homolytic cleavage to form an acyl radical.

To investigate the involvement of radical intermediates, several experimental techniques can be employed:

Radical Trapping Experiments: This is a common method where a "radical trap" or "radical scavenger" is added to the reaction mixture. researchgate.net These are molecules that react rapidly and irreversibly with radical intermediates to form stable, characterizable adducts. The detection of these adducts provides strong evidence for the presence of radicals. A widely used radical trap is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). If an acyl radical were formed from this compound, it could be trapped by TEMPO to form a stable adduct that could be identified by mass spectrometry or NMR.

Radical Clock Experiments: These experiments involve using a substrate that contains a known radical rearrangement with a well-defined rate constant. If the radical intermediate is trapped by another reactant before it can rearrange, it provides a kinetic measure of the trapping reaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can directly detect species with unpaired electrons, such as radicals. However, most radical intermediates are too short-lived to be observed directly. Spin trapping, where a radical reacts with a "spin trap" to form a more stable radical with a characteristic EPR spectrum, is often employed. Studies on the photochemistry of aliphatic aldehydes have successfully used NO spin trapping and EPR to identify various radical intermediates. e3s-conferences.org

A hypothetical radical trapping experiment is summarized below:

| Reaction Condition | Radical Trap | Expected Adduct | Implication |

| Photolysis of this compound | TEMPO | Adduct of TEMPO with the acyl radical derived from the aldehyde. | Suggests a radical pathway involving homolytic cleavage of the aldehyde C-H bond. |

Recent studies have shown that aliphatic aldehydes can serve as precursors for radical alkylating agents. wikipedia.orgnih.gov These reactions often proceed via the formation of an enamine intermediate which then participates in a single-electron transfer (SET) process to generate a radical cation.

Stereochemical Course Determination

When a reaction creates one or more new stereocenters, determining the stereochemical course of the reaction is crucial for a complete mechanistic understanding. For reactions of this compound, a key stereochemical question arises if an intramolecular cyclization leads to a chiral product.

For instance, if the cyclization were to form a substituted piperidine (B6355638) ring, new stereocenters could be created. The stereochemical outcome (i.e., the relative and absolute configuration of the products) would be dictated by the mechanism of the reaction and the stereochemistry of the transition state.

Several factors can influence the stereochemical course:

Conformation of the Transition State: In an intramolecular cyclization, the conformation of the flexible hexyl chain in the transition state will determine the relative stereochemistry of the newly formed stereocenters. Chair-like transition states are often favored over boat-like transition states in the formation of six-membered rings. The Zimmerman-Traxler model is a classic example of how transition state geometry dictates stereoselectivity in aldol (B89426) reactions. researchgate.net

Facial Selectivity: The nucleophilic attack of the carbamate nitrogen on the planar aldehyde can occur from either of its two faces (re or si). In an achiral molecule, this would lead to a racemic mixture. However, if a chiral catalyst or auxiliary is used, one face may be preferentially attacked, leading to an enantiomerically enriched product.

Thermodynamic vs. Kinetic Control: The observed stereoisomer may be the product of kinetic control (formed via the lowest energy transition state) or thermodynamic control (the most stable product).

Experimental methods to determine the stereochemical course include:

Chiral Chromatography: Separation of enantiomers or diastereomers to determine their relative ratios (e.g., enantiomeric excess or diastereomeric ratio).

Spectroscopic and Spectrometric Methods: NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of diastereomers. X-ray crystallography provides unambiguous determination of both relative and absolute stereochemistry if suitable crystals can be obtained.

Comparison to Authentic Samples: Synthesis of known stereoisomers and comparison of their properties (e.g., chromatographic retention times, spectroscopic data) with the reaction products.

DFT calculations can also be instrumental in predicting and rationalizing the stereochemical outcome by comparing the energies of the different diastereomeric transition states. rsc.org Studies on the stereoselective reactions of α,β-epoxy-aldehydes have shown that the choice of Lewis acid can determine the regiochemistry of epoxide opening and the stereochemistry of the subsequent nucleophilic addition. researchgate.net

Advanced Applications of Tert Butyl 6 Oxohexylcarbamate in Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The unique combination of a reactive aldehyde and a protected amine within the same molecule positions tert-butyl 6-oxohexylcarbamate as a key intermediate in multi-step synthetic sequences. The aldehyde functionality can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic additions and reductive aminations. smolecule.com Meanwhile, the Boc-protected amine offers a stable yet readily deprotectable nitrogen source, crucial for introducing amino groups into target molecules at a later stage of the synthesis. organic-chemistry.org This dual reactivity is instrumental in the streamlined assembly of intricate molecular frameworks.

The structural attributes of this compound make it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals. smolecule.comlookchem.com The hexyl chain provides a flexible spacer, while the aldehyde and protected amine functionalities serve as handles for introducing diverse pharmacophores and other essential structural motifs. For instance, compounds with similar structural features are known to be utilized in the development of new drugs. lookchem.com The Boc-protecting group is particularly advantageous in pharmaceutical synthesis as it enhances the stability of the compound in biological systems and allows for controlled, stepwise assembly of the final drug molecule. smolecule.com

In the realm of agrochemicals, carbamates, the class of compounds to which this compound belongs, have applications as pesticides and herbicides. cymitquimica.com The ability to modify both ends of the this compound molecule allows for the generation of a library of compounds that can be screened for desired biological activity in an agricultural context.

Natural products often possess complex and challenging architectures. This compound has been employed as a key component in the synthesis of complex structures, such as in the functionalization of fullerenes for biological applications. srce.hr In one example, N-Boc 6-aminohexanal (B8501505) was reacted with fullerene and another complex amino acid to create a derivative designed for oligonucleotide coupling. srce.hr This highlights the utility of this building block in creating sophisticated, multi-component molecular systems that mimic or are derived from natural scaffolds. The ability to introduce an amino group via the deprotection of the Boc group is a common strategy in the final steps of natural product synthesis. srce.hr

Design and Synthesis of Bioactive Compounds Utilizing the this compound Core

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel bioactive compounds. The linear six-carbon chain can be tailored to optimally position pharmacophoric groups for interaction with biological targets.

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and pain. nih.govucanr.edu Inhibitors of this enzyme often feature urea-based pharmacophores. This compound serves as a key precursor for creating these inhibitors. For example, it can be reacted with an isocyanate to form a 1,3-disubstituted urea (B33335), a class of compounds known to be potent sEH inhibitors. mdpi.com Specifically, tert-butyl (6-aminohexyl)carbamate, the reduced amine form of this compound, has been used to synthesize unsymmetrical diureas that are frameworks for potent sEH inhibitors. mdpi.com This approach allows for the systematic variation of substituents to optimize inhibitor potency and pharmacokinetic properties. The development of such inhibitors is a promising avenue for new analgesic and anti-inflammatory drugs. nih.gov

| Compound | Role in sEH Inhibitor Synthesis | Reference |

| tert-Butyl (6-aminohexyl)carbamate | Precursor to unsymmetrical diurea sEH inhibitors. | mdpi.com |

| 1,3-disubstituted ureas | Potent inhibitors of human soluble epoxide hydrolase (sEH). | mdpi.com |

| t-TUCB | A potent sEH inhibitor selected for veterinary clinical trials. | nih.gov |

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and bioavailability. The backbone of this compound can serve as a scaffold to append amino acid-like side chains or other functional groups to create molecules that mimic peptide secondary structures. The defined length of the hexyl chain can help to position functional groups in a spatially defined manner, which is crucial for mimicking the specific interactions of peptides with their protein targets. While direct examples are still emerging, the use of similar bifunctional building blocks is a common strategy in the field of peptidomimetics. molaid.comnih.gov For instance, related structures are used in bioconjugation, a key technique in creating complex biomolecules. chemscene.com

Methodological Development in Organic Chemistry

The utility of this compound and its derivatives extends to the development of new synthetic methodologies. The Boc-protected amine is a widely used protecting group in organic synthesis, and methods for its selective removal are of great interest. organic-chemistry.org For example, the development of mild and selective deprotection conditions for Boc groups, such as using aqueous phosphoric acid, enhances the utility of building blocks like this compound in complex syntheses. organic-chemistry.org

Furthermore, the aldehyde functionality can be used to explore new reactions. For example, it can undergo condensation with α-amino acids to generate azomethine ylides, which can then participate in cycloaddition reactions. srce.hr The unique reactivity of this bifunctional molecule makes it a valuable tool for synthetic chemists to explore new transformations and build complex molecular architectures.

As a Substrate in Novel Synthetic Transformations

The chemical reactivity of both the aldehyde and the protected amine functionalities makes this compound a versatile substrate for a range of synthetic transformations. The aldehyde group can participate in reactions such as aldol (B89426) additions, reductive aminations, and Wittig reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

One notable application is in the synthesis of small molecule disruptors for therapeutic purposes. For instance, it has been utilized as a key intermediate in the synthesis of molecules targeting the EWS-FLI1 protein interaction, which is implicated in Ewing's Sarcoma. nih.gov In a specific synthetic route, the related compound 5-(tert-butoxycarbonylamino)pentanoic acid was coupled with 4-acetyl-N-methylaniline using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) to yield an amide intermediate. nih.gov This demonstrates the compound's utility as a scaffold for building more complex molecular architectures.

The aldehyde functionality is a key handle for introducing molecular diversity. It can undergo reductive amination with various amines to form new secondary amine linkages, a common strategy in medicinal chemistry. For example, a multi-step protocol involving the reductive amination of a related precursor with 2-phenylethylamine and 2,2-diethoxyacetaldehyde (B1605919) has been reported. vulcanchem.com Such transformations highlight the role of the oxo-group in constructing intricate molecular frameworks.

Table 1: Example of this compound Analog in a Coupling Reaction nih.gov

| Step | Reactants | Reagents/Conditions | Product |

| Amide Coupling | 5-(tert-butoxycarbonylamino)pentanoic acid, 4-acetyl-N-methylaniline | DCC, DMAP, CH₂Cl₂, 0 °C to rt | tert-Butyl 6-(4-Acetylphenylamino)-6-oxohexylcarbamate |

Applications in Protecting Group Strategies

The most significant feature of this compound in protecting group strategies is the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common carbamate (B1207046) protecting groups for amines, prized for its stability under a wide range of reaction conditions and its ease of removal under specific acidic conditions. masterorganicchemistry.com

The installation of the Boc group is typically achieved by reacting the corresponding primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com This reaction is highly efficient and selective for amino groups.

The primary advantage of the Boc group is its selective deprotection. It is stable to basic conditions and mild acidic conditions but can be cleanly removed using strong acids, most commonly trifluoroacetic acid (TFA). masterorganicchemistry.com This process typically liberates the free amine, carbon dioxide, and tert-butanol. masterorganicchemistry.com This orthogonal stability allows chemists to perform modifications on other parts of the molecule, such as the aldehyde group of this compound, without disturbing the protected amine. Once the desired transformations are complete, the amine can be deprotected to allow for further reactions, such as peptide coupling or guanidinylation. masterorganicchemistry.comgoogle.com This strategy is fundamental in multi-step syntheses, including the solid-phase synthesis of peptides and other complex natural products. google.com

Table 2: Protecting Group Strategy for the Boc Group masterorganicchemistry.comorganic-chemistry.org

| Process | Reagents/Conditions | Outcome |

| Installation | Di-tert-butyl dicarbonate (Boc₂O), mild base | Forms the stable Boc-protected amine. |

| Deprotection | Trifluoroacetic acid (TFA), neat, or HCl in dioxane | Removes the Boc group to yield the free amine. |

| Stability | Resistant to catalytic hydrogenation (e.g., H₂/Pd-C) and basic conditions | Allows for selective deprotection of other groups (e.g., Cbz, Fmoc). |

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. The bifunctional nature of this compound makes it an excellent scaffold for this purpose.

The aldehyde at one end of the molecule and the protected amine at the other provide two independent points for diversification. A typical library synthesis strategy would involve reacting the aldehyde group with a diverse set of building blocks (e.g., through reductive amination with various amines). Following this initial diversification step, the Boc protecting group can be removed to reveal the primary amine. This newly exposed amine can then be reacted with another set of diverse reagents, such as carboxylic acids or sulfonyl chlorides, to create a large, two-dimensional library of compounds from a single starting scaffold.

This approach has been utilized in the creation of various compound libraries, including amino acid and diversity-oriented libraries. molport.com For example, a directed library approach based on an orthogonally protected scaffold was used to synthesize tryptase inhibitors. molaid.com The synthesis of a series of substituted indolinone compounds to probe structure-activity relationships also exemplifies the principles of library synthesis, where variations of a core structure are created to optimize biological activity. nih.gov The use of this compound and its analogs allows for the systematic exploration of chemical space around a core structure, which is essential for identifying novel bioactive molecules. molport.commolaid.com

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum of tert-butyl 6-oxohexylcarbamate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton group.

The aldehyde proton (CHO) is expected to appear at the most downfield chemical shift, around 9.77 ppm, due to the strong deshielding effect of the carbonyl group. This signal typically presents as a triplet, resulting from coupling with the adjacent methylene (B1212753) group. The nine equivalent protons of the tert-butyl group (C(CH₃)₃) produce a characteristic sharp singlet at approximately 1.44 ppm, a result of the free rotation and magnetic equivalence of these protons.

The methylene group attached to the carbamate (B1207046) nitrogen (-NHCH ₂-) is observed around 3.10 ppm. The protons of the alkyl chain appear as multiplets in the range of 1.30 to 2.45 ppm. Specifically, the methylene group alpha to the aldehyde carbonyl (-CH ₂CHO) resonates at about 2.45 ppm. The carbamate proton (-NH -) often appears as a broad singlet around 4.55 ppm, with its chemical shift being sensitive to concentration and temperature. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.77 | Triplet (t) | 1H | -CHO |

| ~4.55 | Broad Singlet (br s) | 1H | -NH- |

| ~3.10 | Quartet (q) | 2H | -NH-CH₂ - |

| ~2.45 | Triplet (t) | 2H | -CH₂ -CHO |

| ~1.62 - 1.50 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| ~1.44 | Singlet (s) | 9H | -OC(CH ₃)₃ |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for a carbon count and identification of functional groups. libretexts.org

The carbon atom of the aldehyde group (CHO) is the most deshielded, appearing at approximately 202.3 ppm. libretexts.org The carbamate carbonyl carbon (O=C -NH) resonates around 156.1 ppm. The quaternary carbon of the tert-butyl group appears at about 79.1 ppm, while its three equivalent methyl carbons are found at a much higher field, around 28.4 ppm. The carbons of the hexyl chain produce signals in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their proximity to the electron-withdrawing carbamate and aldehyde groups. libretexts.orglibretexts.org For instance, the carbon alpha to the aldehyde (C H₂-CHO) is found at approximately 43.8 ppm, and the carbon attached to the nitrogen (-NH-C H₂) is at about 40.2 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~202.3 | C HO |

| ~156.1 | -NHC O₂- |

| ~79.1 | -OC (CH₃)₃ |

| ~43.8 | -C H₂CHO |

| ~40.2 | -NHC H₂- |

| ~29.2 | -NHCH₂C H₂- |

| ~28.4 | -OC(C H₃)₃ |

| ~26.2 | -CH₂C H₂CH₂CHO |

Advanced NMR Techniques for Structural Elucidation